Thorium hydroxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

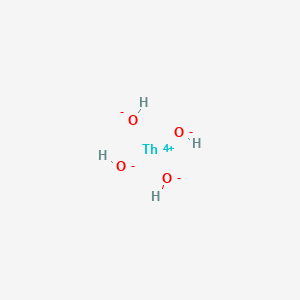

Thorium hydroxide is a useful research compound. Its molecular formula is H4O4Th and its molecular weight is 300.067 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nuclear Applications

Thorium Fuel Cycle

Thorium hydroxide plays a crucial role in the thorium fuel cycle, which is considered a viable alternative to uranium-based nuclear fuels. The advantages of using thorium include:

- Abundance: Thorium is more plentiful than uranium.

- Safety: Thorium fuels have a lower risk of proliferation and can be used in various reactor types, including high-temperature gas-cooled reactors (HTGR), light water reactors (LWR), and molten salt reactors (MSR) .

Reactor Design

The feasibility of thorium utilization has been demonstrated in several reactor designs:

- Molten Salt Reactors (MSR): Thorium can be used as a fuel in liquid form, allowing for continuous recycling and improved safety features.

- Pressurized Heavy Water Reactors (PHWR): These reactors can use thorium fuel to enhance energy output while minimizing waste .

Environmental Remediation

Adsorption Studies

Recent studies have shown that this compound can effectively adsorb heavy metals and radionuclides from contaminated water. For example:

- Adsorption Capacity: Research indicates that the maximum adsorption capacity of thorium ions using AMPA-GO adsorbent is approximately 138.84 mg/g at pH 3 and 328 K .

- Kinetics: The adsorption follows a pseudo-first-order kinetic model, indicating rapid initial uptake followed by slower processes as equilibrium is approached .

| Parameter | Value |

|---|---|

| Maximum Adsorption Capacity | 138.84 mg/g |

| Optimal pH | 3 |

| Temperature | 328 K |

Material Science

Synthesis of Nanomaterials

this compound is utilized in the synthesis of thorium dioxide (ThO2), which has applications in:

- Catalysts: Used in various catalytic processes due to its high thermal stability.

- Ceramics: Employed in the production of advanced ceramics that require high durability and resistance to radiation .

Solubility Studies

Understanding the solubility of this compound is essential for its applications in both environmental and nuclear fields. Key findings include:

- pH Influence: The solubility of this compound increases significantly in alkaline conditions, particularly when complexing agents like gluconate are present .

- Aging Effects: Aging of freshly precipitated this compound can lead to decreased solubility, which is crucial for predicting behavior in natural systems .

| Condition | Solubility Behavior |

|---|---|

| Low pH | Low solubility |

| Neutral pH | Moderate solubility |

| Alkaline pH | High solubility |

Case Study 1: this compound in Water Treatment

A study investigated the use of this compound for removing heavy metals from industrial wastewater. The results indicated significant reductions in contaminants, demonstrating its potential as an effective adsorbent.

Case Study 2: Thorium Fuel Cycle Implementation

Countries with large thorium deposits have begun pilot projects to implement thorium-based fuel cycles in existing reactors. These projects aim to assess the practicality and efficiency of thorium fuels compared to traditional uranium fuels.

Propriétés

Numéro CAS |

12688-06-1 |

|---|---|

Formule moléculaire |

H4O4Th |

Poids moléculaire |

300.067 g/mol |

Nom IUPAC |

thorium(4+);tetrahydroxide |

InChI |

InChI=1S/4H2O.Th/h4*1H2;/q;;;;+4/p-4 |

Clé InChI |

SFKTYEXKZXBQRQ-UHFFFAOYSA-J |

SMILES |

[OH-].[OH-].[OH-].[OH-].[Th+4] |

SMILES canonique |

[OH-].[OH-].[OH-].[OH-].[Th+4] |

Key on ui other cas no. |

13825-36-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.